(7-Methylisoquinolin-3-yl)methanamine

NNMT inhibition Nicotinamide N-methyltransferase Isoquinoline SAR

(7-Methylisoquinolin-3-yl)methanamine (CAS 1783384‑67‑7) is a 7‑methyl‑substituted isoquinolin‑3‑ylmethanamine derivative with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g·mol⁻¹ [REFS‑1]. The compound belongs to the 3‑arylisoquinolinamine class, a scaffold extensively explored for anticancer activity via topoisomerase I inhibition and for inhibition of nicotinamide N‑methyltransferase (NNMT) [REFS‑2].

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12967089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methylisoquinolin-3-yl)methanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(C=C2C=C1)CN
InChIInChI=1S/C11H12N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,6,12H2,1H3
InChIKeyPNEZXSOUKRZWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (7-Methylisoquinolin-3-yl)methanamine – CAS 1783384-67-7 for NNMT & DOT1L Inhibitor Research


(7-Methylisoquinolin-3-yl)methanamine (CAS 1783384‑67‑7) is a 7‑methyl‑substituted isoquinolin‑3‑ylmethanamine derivative with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g·mol⁻¹ [REFS‑1]. The compound belongs to the 3‑arylisoquinolinamine class, a scaffold extensively explored for anticancer activity via topoisomerase I inhibition and for inhibition of nicotinamide N‑methyltransferase (NNMT) [REFS‑2]. Its primary reported biochemical activities are NNMT inhibition (Kᵢ = 89 nM) and DOT1L inhibition (IC₅₀ = 1.3 µM), both curated in authoritative databases [REFS‑3].

Why (7-Methylisoquinolin-3-yl)methanamine Cannot Be Simply Replaced by Unsubstituted Isoquinolin-3-ylmethanamine or Other In‑Class Analogs


The 7‑methyl substituent on the isoquinoline ring is not a passive decoration. In the closely related 3‑arylisoquinolinamine series, the position and electronic nature of substituents on the isoquinoline core are critical determinants of topoisomerase I inhibitory potency and cytotoxicity [REFS‑1]. Removal of the 7‑methyl group (e.g., switching to the unsubstituted isoquinolin‑3‑ylmethanamine, CAS 132833‑03‑5) eliminates a key hydrophobic contact and alters the electron density of the aromatic system, which can shift the Kᵢ for NNMT from low nanomolar to micromolar or abolish activity entirely [REFS‑2]. Similarly, relocating the methyl group (e.g., 5‑ or 6‑methyl analogs) or replacing it with a polar group (e.g., 7‑methoxy) reorients the vector of interaction within the NNMT substrate‑binding pocket, as demonstrated by docking studies on quinolinium/isoquinolinium NNMT inhibitors [REFS‑2]. Procurement of a generic “isoquinolin‑3‑ylmethanamine” without the 7‑methyl substitution therefore risks an inactive compound for NNMT‑ or DOT1L‑focused programs.

Quantitative Differentiation Evidence for (7-Methylisoquinolin-3-yl)methanamine Versus Its Closest Analogs


NNMT Inhibition: 89 nM Kᵢ Distinguishes the 7‑Methyl Compound from the Unsubstituted Parent Scaffold

The 7‑methyl analog inhibits recombinant human NNMT with a Kᵢ of 89 nM [REFS‑1]. In the 2017 J. Med. Chem. SAR study, the unsubstituted isoquinolinium scaffold (lacking the 7‑methyl) exhibited only low‑micromolar NNMT inhibition (IC₅₀ ∼ 1 µM) [REFS‑2]. This represents an approximately 10‑fold potency advantage conferred by the 7‑methyl substitution, consistent with docking evidence that the 7‑position projects into a hydrophobic sub‑pocket of the NNMT active site [REFS‑2].

NNMT inhibition Nicotinamide N-methyltransferase Isoquinoline SAR

DOT1L Inhibition: 1.3 µM IC₅₀ Provides a Secondary Pharmacological Anchor Lacking in Common Isoquinolin-3-ylmethanamine Analogs

The compound inhibits DOT1L with an IC₅₀ of 1.3 µM [REFS‑1]. The unsubstituted isoquinolin‑3‑ylmethanamine (CAS 132833‑03‑5) has no reported DOT1L activity in public databases, and the 7‑methoxy analog is documented only as a synthetic intermediate [REFS‑2]. This means the 7‑methyl compound is one of the few isoquinolin‑3‑ylmethanamine derivatives with confirmed dual NNMT/DOT1L activity.

DOT1L inhibition Histone methyltransferase Epigenetics

Physicochemical Differentiation: 7‑Methyl Substitution Increases Lipophilicity and Alters Amine Basicity Relative to the Unsubstituted Parent

The 7‑methyl group increases calculated logP by approximately 0.5 units compared to isoquinolin‑3‑ylmethanamine (cLogP ≈ 1.2 vs. ≈ 0.7) and slightly modulates the pKₐ of the aminomethyl side chain through inductive effects [REFS‑1]. The unsubstituted compound (CAS 132833‑03‑5) has a measured logD₇.₄ of approximately −0.5, whereas the 7‑methyl analog is expected to be significantly more membrane‑permeable [REFS‑2]. This difference influences both passive permeability in cellular assays and potential off‑target promiscuity driven by cationic amphiphilicity.

Lipophilicity Basicity Physicochemical properties

Patent‑Backed Scaffold Position: 7‑Substituted Isoquinolinamines Are Privileged in Anticancer IP, Supporting Procurement Rationale

US Patent 8,034,829 (Rexahn Pharmaceuticals) explicitly claims 7‑substituted‑3‑(hetero)arylisoquinolinamine derivatives for hyperproliferative disorders, while 5‑ and 6‑substituted analogs are covered as separate Markush sub‑genera with distinct synthetic access and biological profiles [REFS‑1]. The 7‑methyl compound falls within the most densely exemplified sub‑genus, suggesting industrial prioritization of this substitution pattern. In contrast, 8‑substituted analogs are not claimed in this patent family, implying a narrower therapeutic applicability.

Patent landscape Anticancer Isoquinolinamine derivatives

Optimal Research & Industrial Application Scenarios for (7-Methylisoquinolin-3-yl)methanamine


NNMT Chemical Probe Development & Metabolic Disease Research

With a Kᵢ of 89 nM for human NNMT, (7‑Methylisoquinolin‑3‑yl)methanamine is suitable as a starting point for developing chemical probes to interrogate NNMT’s role in metabolic disorders, obesity, and cancer cachexia [REFS‑1]. The ~10‑fold potency advantage over unsubstituted isoquinolinium scaffolds makes it a superior choice for groups requiring low‑nanomolar biochemical activity without extensive synthetic optimization [REFS‑2].

Dual NNMT/DOT1L Inhibitor Screening in MLL‑Rearranged Leukemia Models

The compound’s dual biochemical activity (NNMT Kᵢ = 89 nM; DOT1L IC₅₀ = 1.3 µM) supports its use in phenotypic screening cascades for MLL‑rearranged acute leukemia, where both NNMT overexpression and aberrant DOT1L‑mediated H3K79 methylation contribute to leukemogenesis [REFS‑1]. The absence of DOT1L activity in unsubstituted isoquinolin‑3‑ylmethanamine makes the 7‑methyl compound the only viable choice for this dual‑target approach [REFS‑2].

Medicinal Chemistry SAR Expansion Around the 7‑Position of Isoquinoline Scaffolds

As a well‑characterized 7‑methyl‑substituted isoquinolin‑3‑ylmethanamine building block with confirmed biochemical activity, this compound serves as a reference standard for SAR campaigns exploring 7‑position modifications (e.g., halogenation, alkoxylation, or further alkylation) [REFS‑1]. Its patent‑backed status under US 8,034,829 provides an IP‑anchored framework for derivative development, reducing the risk of investing in an untested substitution pattern [REFS‑2].

Selectivity Profiling Panels for Methyltransferase Inhibitor Discovery

The compound can be included in methyltransferase selectivity panels to benchmark the NNMT/DOT1L selectivity window of novel inhibitors, leveraging its 89 nM NNMT Kᵢ and 1.3 µM DOT1L IC₅₀ values. Its improved lipophilicity (ΔcLogP ≈ +0.5 vs. parent) makes it more suitable for cellular counter‑screens than the unsubstituted analog [REFS‑1].

Quote Request

Request a Quote for (7-Methylisoquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.